molecular formula C13H8Br2O3 B14189774 6,8-Dibromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one CAS No. 922503-05-7

6,8-Dibromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one

Cat. No.: B14189774
CAS No.: 922503-05-7
M. Wt: 372.01 g/mol
InChI Key: BJMNFICUUTVBMR-UHFFFAOYSA-N
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Description

6,8-Dibromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one is a chemical compound that belongs to the class of furobenzopyran derivatives This compound is characterized by the presence of bromine atoms at the 6th and 8th positions, and methyl groups at the 1st and 3rd positions on the furobenzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one typically involves the bromination of a precursor compound. One common method includes the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction parameters. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted furobenzopyran derivatives, oxides, and reduced forms of the original compound .

Scientific Research Applications

6,8-Dibromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one involves its interaction with specific molecular targets. The bromine atoms and the furobenzopyran ring system play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dichloro-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one
  • 6,8-Difluoro-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one
  • 6,8-Diiodo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one

Uniqueness

6,8-Dibromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one is unique due to the presence of bromine atoms, which confer distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

CAS No.

922503-05-7

Molecular Formula

C13H8Br2O3

Molecular Weight

372.01 g/mol

IUPAC Name

6,8-dibromo-1,3-dimethylfuro[3,4-c]chromen-4-one

InChI

InChI=1S/C13H8Br2O3/c1-5-10-8-3-7(14)4-9(15)12(8)18-13(16)11(10)6(2)17-5/h3-4H,1-2H3

InChI Key

BJMNFICUUTVBMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C(=CC(=C3)Br)Br)OC(=O)C2=C(O1)C

Origin of Product

United States

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